![molecular formula C28H31N3O4S B8468121 2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate](/img/structure/B8468121.png)
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate
Overview
Description
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate is a complex organic compound with a unique structure that combines benzoic acid, piperazine, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 2-phenylsulfanyl-phenyl isocyanate under controlled conditions.
Esterification: The resulting piperazine derivative is then esterified with benzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amides, ethers
Scientific Research Applications
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Properties
Molecular Formula |
C28H31N3O4S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C28H31N3O4S/c32-27(23-9-3-1-4-10-23)35-22-21-34-20-19-30-15-17-31(18-16-30)28(33)29-25-13-7-8-14-26(25)36-24-11-5-2-6-12-24/h1-14H,15-22H2,(H,29,33) |
InChI Key |
GDHBGSLMSSPVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCOC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
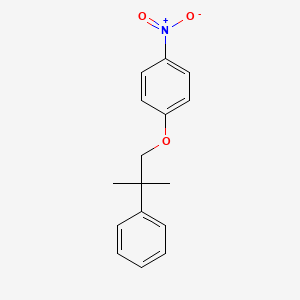
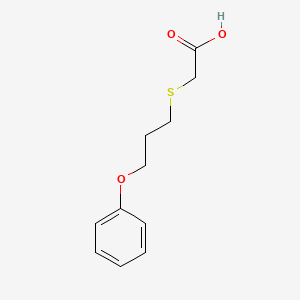
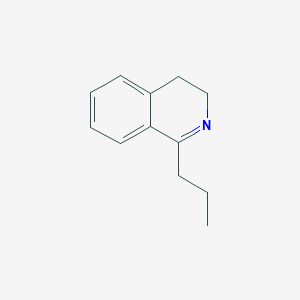
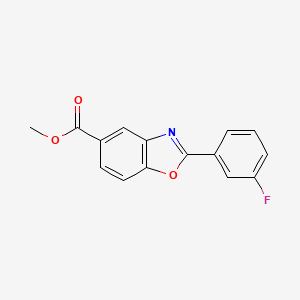
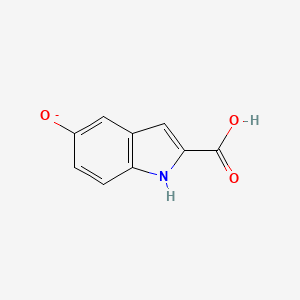
![1h-Indole,3-[2-[4-(2-methylphenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8468077.png)
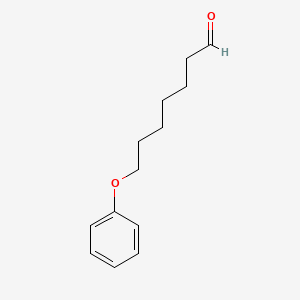
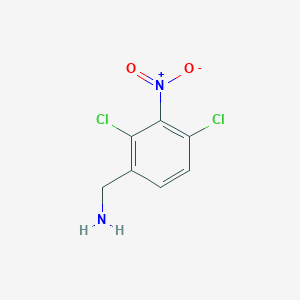
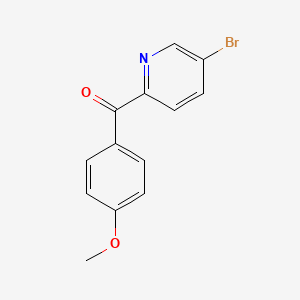
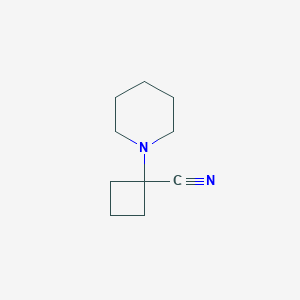
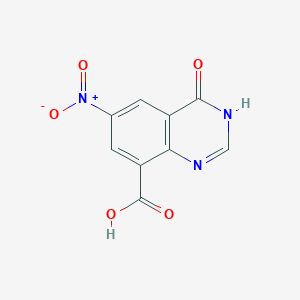
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8468114.png)
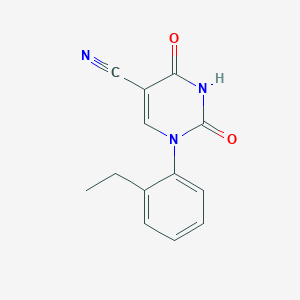
![N-[4-(methylthio)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B8468144.png)
